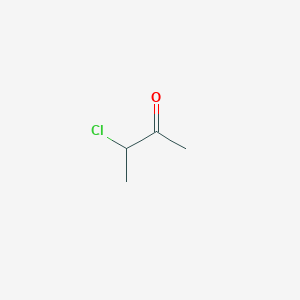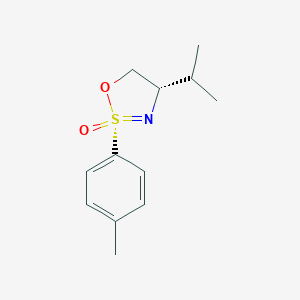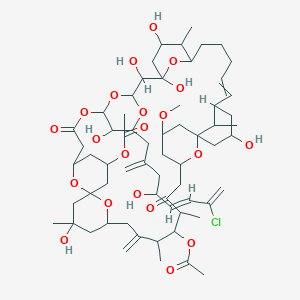![molecular formula C8H9NO2 B129620 Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-62-3](/img/structure/B129620.png)
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a compound that falls within the realm of organic chemistry, specifically in the category of bicyclic structures with functional groups such as nitriles and esters. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns. For instance, the synthesis of cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis involves the manipulation of cyclopropene rings, which are related to the bicyclic structure of interest .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, protection of functional groups, and the use of specific reagents to achieve the desired structural motifs. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required the protection of the cyclopropene ring by iodination to facilitate further functional group transformations . This suggests that similar strategies could be employed in the synthesis of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, where protecting groups may be used to prevent unwanted reactions at sensitive sites during the synthetic sequence.
Molecular Structure Analysis
The molecular structure of compounds with bicyclic frameworks and functional groups like nitriles and esters can be quite complex. The paper on 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane provides an example of a complex bicyclic system where the distances between atoms and the interactions between different elements are crucial for the stability and reactivity of the molecule . These structural analyses are typically conducted using techniques such as X-ray crystallography and NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of a compound like methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be inferred from the reactivity of similar structures. Cyclopropene and cyclopropane rings are known to be reactive due to ring strain, and their reactions often involve ring-opening or addition reactions . The presence of a nitrile group could also introduce reactivity towards nucleophiles, while the ester functionality might be susceptible to hydrolysis or transesterification under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a carboxylic acid isostere, such as the cyclopentane-1,3-dione unit, can affect the acidity, lipophilicity, and overall reactivity of the molecule . Similarly, the ketone functionality in fragrance materials can impact their volatility, olfactory properties, and toxicity profile . Therefore, the physical and chemical properties of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate would likely be a combination of the properties imparted by its nitrile and ester groups, as well as the unique bicyclic structure.
科学的研究の応用
Liquid Crystal Research
- Methylene-Linked Liquid Crystal Dimers: Study on methylene-linked liquid crystal dimers, including their transitional properties and the characterization of twist-bend nematic phases. This research might indicate the potential of structurally complex molecules like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in materials science, especially in the development of new liquid crystalline phases with unique properties (Henderson & Imrie, 2011).
Medicinal Chemistry and Biology
- Jasmonic Acid and Derivatives: Explorations into the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives demonstrate the potential pharmaceutical applications of plant-derived compounds. This study may indirectly suggest areas of biochemical and medicinal research where Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate could be applied, especially considering its structural uniqueness and potential reactivity (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Environmental and Sustainability Studies
- Biofuels Research: Investigation into butanol and pentanol as biofuels highlights the ongoing search for sustainable and environmentally friendly alternatives to fossil fuels. Research in this domain may benefit from the study of novel organic compounds like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, especially in the context of energy production and environmental impact mitigation (VinodBabu, Madhumurthy, & AmbaPrasadRao, 2017).
Safety And Hazards
特性
IUPAC Name |
methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZIHLWBZWJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
CAS RN |
156329-62-3 |
Source


|
| Record name | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

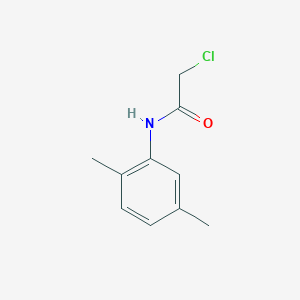
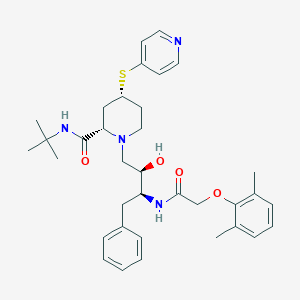
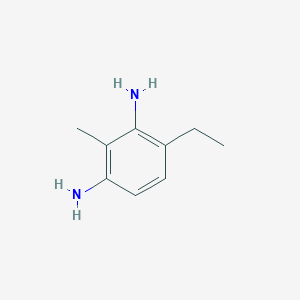
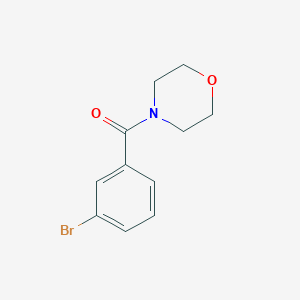
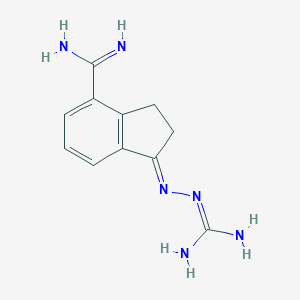
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
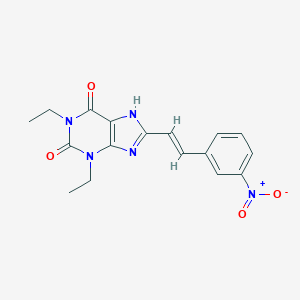
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)

